2-(Thiophen-2-yl)pyrrolidine

Description

The exact mass of the compound 2-(Thiophen-2-yl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Thiophen-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

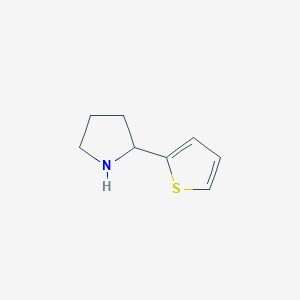

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVOMNEUJWHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320932, DTXSID50902762 | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90090-64-5 | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(thiophen-2-yl)pyrrolidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous natural products and pharmaceuticals, valued for its three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1] When coupled with a thiophene moiety, a key component in various pharmacologically active molecules, the resulting scaffold shows promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2] This document details a plausible synthetic route, including a step-by-step protocol, and outlines the analytical techniques essential for the structural elucidation and purity assessment of the title compound.

Introduction: The Significance of the Thiophene-Pyrrolidine Scaffold

The convergence of the thiophene and pyrrolidine rings in a single molecule creates a unique chemical entity with considerable potential in drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a versatile scaffold that imparts favorable pharmacokinetic properties.[3] The thiophene ring system is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, contributing to a wide range of biological activities.[4]

Derivatives of the thiophene-pyrrolidine core have demonstrated a variety of pharmacological effects, including anticonvulsant and antinociceptive activities.[5] These biological activities are thought to arise, in part, from the interaction of these molecules with neuronal voltage-sensitive sodium channels.[1] As such, 2-(thiophen-2-yl)pyrrolidine serves as a valuable building block for the synthesis of novel bioactive compounds with potential therapeutic applications in epilepsy, neuropathic pain, and other CNS-related conditions.[2]

Synthesis of 2-(Thiophen-2-yl)pyrrolidine

A robust and efficient synthesis of 2-(thiophen-2-yl)pyrrolidine is crucial for its exploration as a key intermediate in drug discovery programs. While various methods can be envisioned for the construction of this molecule, a highly plausible and effective approach involves a Grignard reaction followed by a cyclization and reduction sequence. This method offers a convergent and versatile route to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2-(thiophen-2-yl)pyrrolidine points towards a 2-substituted pyrroline precursor, which can be envisioned to be formed from the cyclization of an amino ketone. This amino ketone, in turn, can be derived from the addition of a thiophene-containing nucleophile to a suitable four-carbon electrophile. A Grignard reagent derived from 2-bromothiophene is an excellent candidate for the thiophene nucleophile.

Proposed Synthetic Pathway

The proposed synthetic pathway commences with the readily available starting materials: 2-bromothiophene and succinonitrile. The synthesis involves three key transformations:

-

Grignard Reaction: Formation of 2-thienylmagnesium bromide and its subsequent reaction with succinonitrile to yield 1,4-dicyano-1-(thiophen-2-yl)butane.

-

Reductive Cyclization: Reduction of the dinitrile and subsequent intramolecular cyclization to form 2-(thiophen-2-yl)-1-pyrroline.

-

Reduction of Pyrroline: Selective reduction of the imine functionality of the pyrroline ring to afford the target molecule, 2-(thiophen-2-yl)pyrrolidine.

dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2-Bromothiophene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mg, THF" [shape=plaintext, fontcolor="#34A853"]; "2-Thienylmagnesium bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Succinonitrile" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_A" [label="1,4-Dicyano-1-(thiophen-2-yl)butane"]; "Reduction_Cyclization" [label="Reduction/\nCyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrroline" [label="2-(Thiophen-2-yl)-1-pyrroline"]; "Reduction" [label="Reduction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="2-(Thiophen-2-yl)pyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Bromothiophene" -> "2-Thienylmagnesium bromide" [label="Mg, THF"]; "2-Thienylmagnesium bromide" -> "Intermediate_A" [label="Succinonitrile"]; "Intermediate_A" -> "Pyrroline" [label="e.g., H₂, Raney Ni"]; "Pyrroline" -> "Final_Product" [label="e.g., NaBH₄"]; } केंद Caption: Proposed synthetic pathway for 2-(thiophen-2-yl)pyrrolidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Thienylmagnesium bromide

-

Materials: Magnesium turnings, 2-bromothiophene, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Add a few drops of 2-bromothiophene to initiate the reaction. The initiation can be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), add a solution of 2-bromothiophene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

-

Step 2: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

-

Materials: 2-Thienylmagnesium bromide solution, succinonitrile, anhydrous THF, Raney Nickel, hydrogen gas, methanol.

-

Procedure:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of succinonitrile in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

-

Dissolve the crude dinitrile in methanol and transfer to a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.

-

Step 3: Synthesis of 2-(Thiophen-2-yl)pyrrolidine

-

Materials: 2-(Thiophen-2-yl)-1-pyrroline, sodium borohydride, methanol.

-

Procedure:

-

Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 2-(thiophen-2-yl)pyrrolidine as a pure compound.

-

Characterization of 2-(Thiophen-2-yl)pyrrolidine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(thiophen-2-yl)pyrrolidine. A combination of spectroscopic techniques is employed for this purpose.

dot digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "MS" [label="Mass Spectrometry\n(MS)"]; "FTIR" [label="FTIR Spectroscopy"]; "Purity" [label="Purity Assessment\n(e.g., HPLC, GC-MS)"]; "Structure_Confirmed" [label="Structure and Purity Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "NMR"; "Start" -> "MS"; "Start" -> "FTIR"; "NMR" -> "Purity"; "MS" -> "Purity"; "FTIR" -> "Purity"; "Purity" -> "Structure_Confirmed"; } केंद Caption: Workflow for the characterization of 2-(thiophen-2-yl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in 2-(thiophen-2-yl)pyrrolidine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyrrolidine rings. The three aromatic protons on the thiophene ring will appear as multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons on the pyrrolidine ring will appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) is expected to be a multiplet, coupled to the adjacent protons. The N-H proton of the pyrrolidine ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in 2-(thiophen-2-yl)pyrrolidine. The carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-145 ppm), while the carbons of the pyrrolidine ring will be found in the aliphatic region (typically δ 25-65 ppm).

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene C-H | 6.8 - 7.2 (m) | 123 - 128 |

| Pyrrolidine C2-H | 4.0 - 4.5 (m) | 60 - 65 |

| Pyrrolidine CH₂ | 1.5 - 3.5 (m) | 25 - 50 |

| Pyrrolidine N-H | 1.5 - 3.0 (br s) | - |

| Thiophene C-S | - | 140 - 145 |

Table 1: Predicted NMR Spectral Data for 2-(Thiophen-2-yl)pyrrolidine

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

-

Expected Molecular Ion: For 2-(thiophen-2-yl)pyrrolidine (C₈H₁₁NS), the expected exact mass of the molecular ion [M]⁺ is approximately 153.06 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer is expected to involve the loss of the pyrrolidine ring or fragments thereof. A common fragmentation pathway for α-pyrrolidinophenones involves the loss of a neutral pyrrolidine molecule (71 Da).[6] A prominent fragment would likely be the thiophene-containing cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.

-

C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring will be observed in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: The C-S stretching vibration of the thiophene ring typically appears in the fingerprint region, around 600-800 cm⁻¹.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-(thiophen-2-yl)pyrrolidine. The proposed synthetic route offers a practical and scalable method for obtaining this valuable medicinal chemistry building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of the thiophene-pyrrolidine scaffold.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Modular Synthesis of Fluorinated 2H-Thiophenes via [4+1] Cyclization of Enaminothiones. (n.d.). Synfacts, 16(01), 0023.

- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). Current drug targets, 19(11), 939–956.

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(7), 1435–1446.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(6), 968-994.

- Góra, M., et al. (2020). Discovery of New 3-(Benzo[b]thiophen-2-yl)

Sources

- 1. 2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride [benchchem.com]

- 2. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design. When coupled with the thiophene moiety, a bioisostere of the benzene ring with a distinct electronic profile, the resulting 2-(thiophen-2-yl)pyrrolidine structure presents a compelling starting point for the exploration of novel chemical space. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 2-(thiophen-2-yl)pyrrolidine, offering a blend of theoretical predictions, data from its constituent heterocycles, and detailed experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic behavior and its potential as a therapeutic agent.

Molecular and Structural Characteristics

2-(Thiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring linked at the 2-position to a five-membered aromatic thiophene ring.

Figure 1: Chemical structure of 2-(Thiophen-2-yl)pyrrolidine.

Table 1: Core Molecular Properties of 2-(Thiophen-2-yl)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | PubChem[2] |

| Molecular Weight | 153.25 g/mol | PubChem[2] |

| CAS Number | 90090-64-5 | Hoffman Fine Chemicals[3] |

| Physical State | Liquid/Oil | Hoffman Fine Chemicals[3] |

| Predicted XLogP3 | 1.5 | PubChemLite[4] |

Ionization and Lipophilicity: The Twin Pillars of Drug Action

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For 2-(thiophen-2-yl)pyrrolidine, the basicity of the pyrrolidine nitrogen is the key determinant of its pKa.

-

Pyrrolidine: A saturated secondary amine, pyrrolidine is a moderately strong base with an experimental pKa of approximately 11.27 for its conjugate acid.[5]

-

Thiophene: In contrast, thiophene is a very weak base, with a pKa of its conjugate acid estimated to be around -4.5.[6] The sulfur atom's lone pairs are delocalized within the aromatic ring, making them less available for protonation.

Estimated pKa of 2-(Thiophen-2-yl)pyrrolidine:

The electron-withdrawing nature of the thiophene ring is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. The extent of this decrease depends on the electronic effects transmitted through the C-C bond. A reasonable estimate for the pKa of 2-(thiophen-2-yl)pyrrolidine would be in the range of 9.5 - 10.5 . This estimation acknowledges the electron-withdrawing influence of the thiophene ring while recognizing that the effect is not as pronounced as with a directly attached, strongly deactivating group.

Causality Behind the Estimation: The aromatic thiophene ring acts as a weak electron-withdrawing group, pulling electron density away from the pyrrolidine ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKa of its conjugate acid.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one.

-

Pyrrolidine: Being a small, polar molecule, pyrrolidine is relatively hydrophilic, with an experimental logP of approximately 0.46.[7]

-

Thiophene: The aromatic and nonpolar character of thiophene makes it more lipophilic, with an experimental logP of 1.81.[8]

Predicted and Estimated logP of 2-(Thiophen-2-yl)pyrrolidine:

Computational models provide a valuable starting point for estimating logP. The predicted XLogP3 value for 2-(thiophen-2-yl)pyrrolidine is 1.5.[4] This value is intermediate between that of pyrrolidine and thiophene, which is chemically intuitive. The addition of the lipophilic thiophene moiety to the hydrophilic pyrrolidine scaffold increases the overall lipophilicity of the molecule.

Table 2: Comparison of logP Values

| Compound | Experimental logP | Predicted XLogP3 |

| Pyrrolidine | 0.46[7] | - |

| Thiophene | 1.81[8] | - |

| 2-(Thiophen-2-yl)pyrrolidine | Not Available | 1.5 [4] |

Aqueous Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability. As with pKa and logP, we can estimate the solubility of 2-(thiophen-2-yl)pyrrolidine by considering its structural components.

-

Pyrrolidine: Is miscible with water, reflecting its polar nature and ability to form hydrogen bonds.[7]

-

Thiophene: Is insoluble in water, a consequence of its nonpolar, aromatic character.[3][8]

Estimated Solubility of 2-(Thiophen-2-yl)pyrrolidine:

Given the predicted logP of 1.5, 2-(thiophen-2-yl)pyrrolidine is expected to have moderate to low aqueous solubility . The presence of the pyrrolidine nitrogen, which can be protonated at physiological pH, will contribute to its solubility. However, the lipophilic thiophene ring will significantly decrease its solubility compared to unsubstituted pyrrolidine. The solubility will also be pH-dependent, increasing in acidic conditions where the pyrrolidine nitrogen is protonated.

Experimental Protocols for Physicochemical Characterization

For drug development, experimentally determined physicochemical properties are essential. The following are detailed, self-validating protocols for the determination of pKa, logP, and aqueous solubility, designed for a research setting.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(thiophen-2-yl)pyrrolidine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the analyte solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to determine the equivalence point.

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 pKa units.

Figure 2: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This classic method involves partitioning the compound between octanol and water and measuring its concentration in each phase.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: Accurately weigh a small amount of 2-(thiophen-2-yl)pyrrolidine and dissolve it in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)

-

Validation: Perform the experiment at multiple initial concentrations to ensure that the logP value is independent of concentration. Replicate the experiment at least three times.

Figure 3: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by the Shake-Flask Method

This "gold standard" method determines the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid or liquid 2-(thiophen-2-yl)pyrrolidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Filtration/Centrifugation: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

Validation: The experiment should be performed in triplicate. The presence of undissolved solid at the end of the experiment must be confirmed to ensure a saturated solution was achieved.

Spectroscopic and Synthetic Considerations

While specific, publicly available spectra for 2-(thiophen-2-yl)pyrrolidine are scarce, its synthesis and characterization are achievable through established organic chemistry techniques.

Synthesis

The synthesis of 2-substituted pyrrolidines can be approached through various methods. A common and effective strategy involves the asymmetric synthesis from readily available starting materials. For instance, a transaminase-triggered cyclization of an appropriate ω-chloroketone could be a viable route to produce enantiomerically pure 2-(thiophen-2-yl)pyrrolidine.[8] Another approach could be the reductive amination of a thiophene-2-carboxaldehyde derivative with a suitable proline derivative.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm, and the thiophene ring protons in the aromatic region, around 6.8-7.5 ppm. The proton at the 2-position of the pyrrolidine ring would be a multiplet due to coupling with adjacent protons.

-

¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the pyrrolidine ring and the four carbons of the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 153, corresponding to the molecular weight of the compound.

The Role of Computational Tools in Physicochemical Profiling

In modern drug discovery, computational tools play a pivotal role in the early assessment of physicochemical properties, allowing for the rapid screening of large virtual libraries.

-

pKa Prediction: Software such as ACD/pKa, ChemAxon's pKa calculator, and MarvinSketch utilize various algorithms, including fragment-based methods and quantum mechanical calculations, to predict pKa values with increasing accuracy.[2][7] These tools can provide valuable insights in the absence of experimental data.

-

logP Prediction: A variety of computational methods exist for logP prediction, including atom-based methods (e.g., XLOGP3), fragment-based methods, and property-based methods.[9][10][11] ALOGPS is another widely used tool that predicts both logP and aqueous solubility.[12][13]

-

Solubility Prediction: Predicting aqueous solubility is a complex challenge. Models like ESOL (Estimated Solubility) and those based on machine learning are continuously being developed to improve predictive accuracy.[14]

While these computational tools are powerful, it is crucial to recognize their limitations. Their accuracy is dependent on the quality and diversity of the training data sets used to develop the algorithms. Therefore, experimental validation of key compounds in a series remains indispensable.

Conclusion: A Scaffold of Potential

2-(Thiophen-2-yl)pyrrolidine represents a molecule of significant interest for medicinal chemistry. Its physicochemical profile, characterized by moderate basicity and lipophilicity, suggests that it is a promising starting point for the design of novel drug candidates. While a complete experimental characterization is yet to be widely published, this guide provides a solid foundation for researchers by offering reasoned estimations of its key properties, detailed protocols for their experimental determination, and an overview of the computational tools available for its in silico assessment. As with any drug discovery endeavor, a synergistic approach that combines computational modeling with rigorous experimental validation will be the key to unlocking the full therapeutic potential of this and related scaffolds.

References

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Pyrrolidine | C4H9N | CID 31268. PubChem. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]

-

2-(thiophen-2-yl)pyrrolidine (C8H11NS). PubChemLite. [Link]

-

CAS 90090-64-5 | 2-(Thiophen-2-yl)pyrrolidine | MFCD00052889. Hoffman Fine Chemicals. [Link]

-

2-(Thiophen-2-yl)pyrrolidine | C8H11NS | CID 339554. PubChem. [Link]

-

pKa calculation. ChemAxon Docs. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

-

Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. [Link]

-

ALogPS - OCHEM user's manual. OCHEM docs. [Link]

-

Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]

-

Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed. [Link]

-

English as a second or foreign language. Wikipedia. [Link]

-

What is the pKa of my compound?. ACD/Labs. [Link]

-

Computational models for the prediction of drug solubility. ResearchGate. [Link]

-

ESOL | English meaning. Cambridge Dictionary. [Link]

-

AlogPS (Aqueous solubility and Octanol/Water partition coefficient). OCHEM user's manual. [Link]

-

ESOL | TeachingEnglish. British Council. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. It's a Dog's Life. [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]

-

Simple Method for the Estimation of pKa of Amines†. ResearchGate. [Link]

-

A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. ACS Publications. [Link]

-

MarvinSketch : Calculations Menu. SCFBio. [Link]

-

How do predicted pKa and solubility values compare to reality?. ChemAxon. [Link]

-

ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. Virtual Computational Chemistry Laboratory. [Link]

-

Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

-

Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. [Link]

-

XLOGP3. Scribd. [Link]

-

The log P algorithm. CLC Manuals. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

pKa values predicted using Marvin Sketch 16.11.28.. ResearchGate. [Link]

-

Computational pKa Determination. Reddit. [Link]

-

pKa. ECETOC. [Link]

-

A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling. Cool Papers. [Link]

-

Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications - American Chemical Society. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

New Insights in the Computational pKb Determination of Primary Amines and Anilines. IRIS. [Link]

-

Tools for Estimating pKa. YouTube. [Link]

-

Calculating pKa values. Reddit. [Link]

-

Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemaxon.com [chemaxon.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. ALogPS - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 13. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-(Thiophen-2-yl)pyrrolidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(Thiophen-2-yl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The unique structural combination of a pyrrolidine ring and a thiophene moiety imparts specific chemical properties that can be elucidated through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document will delve into the theoretical underpinnings of these techniques, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the expected spectral data.

Introduction to 2-(Thiophen-2-yl)pyrrolidine

2-(Thiophen-2-yl)pyrrolidine (C8H11NS) is a secondary amine with a molecular weight of 153.25 g/mol .[1][2] Its structure features a saturated five-membered nitrogen-containing ring (pyrrolidine) attached at the 2-position to a five-membered aromatic ring containing a sulfur atom (thiophene). This combination of a flexible, aliphatic amine and a rigid, electron-rich aromatic system makes it a versatile scaffold in the design of novel bioactive molecules. Understanding its precise chemical structure and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-(Thiophen-2-yl)pyrrolidine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5' (thiophene) | ~7.20 | dd | J = 5.0, 1.2 |

| H3' (thiophene) | ~6.95 | dd | J = 3.5, 1.2 |

| H4' (thiophene) | ~6.90 | dd | J = 5.0, 3.5 |

| H2 (pyrrolidine) | ~4.20 | t | J = 7.5 |

| H5α, H5β (pyrrolidine) | ~3.10 - 2.90 | m | |

| NH (pyrrolidine) | ~2.50 (broad) | s | |

| H3α, H3β (pyrrolidine) | ~2.00 - 1.80 | m | |

| H4α, H4β (pyrrolidine) | ~1.70 - 1.50 | m |

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Thiophene Protons (H3', H4', H5'): These protons are in the aromatic region, typically between 6.5 and 8.0 ppm. The proton at the 5'-position (H5') is expected to be the most downfield due to its proximity to the sulfur atom and the pyrrolidine substituent. The protons at the 3' and 4' positions will appear as doublets of doublets due to coupling with each other and with H5'.

-

Pyrrolidine H2 Proton: This methine proton is directly attached to the thiophene ring and is adjacent to the nitrogen atom, causing a significant downfield shift to around 4.20 ppm. It is expected to appear as a triplet due to coupling with the two adjacent H3 protons.

-

Pyrrolidine Methylene Protons (H3, H4, H5): These protons will appear as complex multiplets in the aliphatic region of the spectrum. The protons on the carbon adjacent to the nitrogen (H5) will be the most deshielded of the methylene groups. The diastereotopic nature of the methylene protons on the pyrrolidine ring can lead to complex splitting patterns.[3]

-

Pyrrolidine NH Proton: The chemical shift of the N-H proton is variable and concentration-dependent. It is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (thiophene) | ~145.0 |

| C5' (thiophene) | ~127.0 |

| C3' (thiophene) | ~124.0 |

| C4' (thiophene) | ~123.0 |

| C2 (pyrrolidine) | ~60.0 |

| C5 (pyrrolidine) | ~47.0 |

| C3 (pyrrolidine) | ~35.0 |

| C4 (pyrrolidine) | ~25.0 |

Rationale for Predicted Chemical Shifts:

-

Thiophene Carbons (C2', C3', C4', C5'): These carbons will resonate in the aromatic region (120-150 ppm). The carbon attached to the pyrrolidine ring (C2') will be the most downfield.

-

Pyrrolidine Carbons (C2, C3, C4, C5): These aliphatic carbons will appear at higher field. The carbon adjacent to both the nitrogen and the thiophene ring (C2) will be the most deshielded of the pyrrolidine carbons. The carbon adjacent to the nitrogen (C5) will also be deshielded compared to the other methylene carbons (C3 and C4).[4]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Thiophen-2-yl)pyrrolidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting the pyrrolidine and thiophene fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-S Stretch | 850 - 690 | Medium |

| C-H out-of-plane bend (Aromatic) | 900 - 650 | Strong |

Rationale for Predicted Frequencies:

-

N-H Stretch: The secondary amine will show a characteristic absorption in the 3350-3300 cm⁻¹ region.[7]

-

C-H Stretches: The aromatic C-H stretches of the thiophene ring will appear at a higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches of the pyrrolidine ring (<3000 cm⁻¹).[8]

-

C=C Stretch: The aromatic C=C bonds of the thiophene ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.[9]

-

C-S Stretch: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region.[9]

-

C-H out-of-plane bending: The substitution pattern on the thiophene ring will influence the position of strong C-H out-of-plane bending absorptions.[8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: A peak at m/z 152 ([M-H]⁺) is likely, resulting from the cleavage of a C-H or N-H bond to form a stable radical cation.

-

Alpha-cleavage: The bond between the pyrrolidine C2 and the thiophene ring can cleave, leading to a fragment corresponding to the thiophene ring (m/z 83) or the protonated pyrrolidine ring (m/z 70).

-

Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation through the loss of ethylene (C₂H₄, 28 Da) or other small neutral molecules.[10][11]

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺ at m/z 154), which is useful for confirming the molecular weight.

-

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.

Conclusion

The comprehensive spectroscopic analysis of 2-(Thiophen-2-yl)pyrrolidine using NMR, IR, and MS provides a detailed understanding of its chemical structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers working with this compound. The orthogonal information obtained from these techniques, when combined, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the advancement of drug discovery and development programs.

References

- Gronowitz, S. (1963).

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.

- Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.

- Kumar, R. S., et al. (2014). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 6(6), 1435-1441.

- Nedol'ev, V. A., et al. (2023). Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 776-784.

- Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-12.

- Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.

- Lu, F., et al. (2012). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C 80 adducts. Fullerenes, Nanotubes and Carbon Nanostructures, 20(4-7), 556-561.

- Wang, Z., et al. (2017). Facile Access to α-Aryl Substituted Pyrrolidines. Organic & Biomolecular Chemistry, 15(4), 812-816.

- Gaier, J. R., & Lisy, J. M. (2011). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Journal of Molecular Structure, 1005(1-3), 112-119.

- Barone, V., et al. (2014). Experimental and theoretical IR spectra of thiophene.

- Reddy, G. S., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15157-15167.

- Taniguchi, M., et al. (2005). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. The Journal of Organic Chemistry, 70(16), 6372-6382.

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(1), 163.

- Muscas, G., et al. (2016). Infrared Transmission Frequencies of 2-Pyrrolidone and the final product.

- Willoughby, P. H., et al. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(17), 3874.

- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB.

- Abarca-Gonzalez, E., et al. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 41(2), 527-538.

-

PubChem. (n.d.). 2-(Thiophen-2-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 90090-64-5 | 2-(Thiophen-2-yl)pyrrolidine. Retrieved from [Link]

- Anex, D. S., & Moore, C. B. (1987). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC.

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.

- Al-Salahi, R., & Al-Omar, M. A. (2009).

- Deimler, V. B., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 450, 116298.

- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Deimler, V. B., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100242.

-

SpectraBase. (n.d.). 2-(Pyrrolidine-1-carbonyl)-5-(thiophen-3-yl)-1,3-oxazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(thiophen-2-yl)pyrrolidine (C8H11NS). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Thiopyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(PHENYLTHIO)-METHYL]-PYRROLIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Tumanskii, B. L., et al. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72-78.

- Deimler, V. B., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Rapid Communications in Mass Spectrometry, 34(S3), e8689.

-

PubChem. (n.d.). 1-(Thiophene-2-carbonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- Kletskii, M. E., et al. (2009). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2010(5), 161-171.

- Archer, R. P., et al. (2013). Electron ionization mass spectrum of (a) 1-(thiophen-2-yl). Journal of Analytical Toxicology, 37(6), 338-346.

-

NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

- Corona, D., et al. (2009). 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 515-525.

Sources

- 1. 2-(Thiophen-2-yl)pyrrolidine | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eng.uc.edu [eng.uc.edu]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 2-(Thiophen-2-yl)pyrrolidine Analogs

Abstract

The fusion of the thiophene and pyrrolidine rings has given rise to a privileged scaffold in medicinal chemistry: the 2-(thiophen-2-yl)pyrrolidine core. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological applications of its analogs. We will delve into the synthetic strategies that have enabled the exploration of this chemical space, from classical methods to modern catalytic and biocatalytic approaches. A significant focus will be placed on the structure-activity relationships (SAR) that have guided the development of potent anticonvulsant, antinociceptive, anti-inflammatory, and anticancer agents. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to equip researchers, scientists, and drug development professionals with the knowledge to navigate and innovate within this promising class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The history of medicinal chemistry is rich with examples of how the strategic combination of well-established pharmacophores can lead to novel therapeutic agents with enhanced potency and selectivity.[1] The 2-(thiophen-2-yl)pyrrolidine scaffold is a prime example of this principle. Thiophene, discovered in 1882 by Viktor Meyer as a contaminant in benzene, is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, where it often improves metabolic stability and receptor interaction.[2][3] The pyrrolidine ring, a core component of the amino acid proline, is a ubiquitous motif in natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile scaffold for functionalization.[4]

The union of these two five-membered heterocycles creates a unique three-dimensional structure with a rich potential for biological activity. Early explorations into thiophene-containing compounds revealed a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Similarly, the pyrrolidine core has been extensively studied, leading to the development of drugs for a wide range of therapeutic areas.[7] This guide will trace the evolution of 2-(thiophen-2-yl)pyrrolidine analogs from their synthetic origins to their current status as promising candidates in drug discovery.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-(thiophen-2-yl)pyrrolidine analogs has evolved significantly, with modern methods offering high levels of stereocontrol and functional group tolerance. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Foundational Synthetic Approaches

Early methods for the synthesis of the pyrrolidine ring, such as the Paal-Knorr synthesis, laid the groundwork for accessing this important heterocycle.[8] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of thiophene, the Gewald reaction, which utilizes elemental sulfur to construct the thiophene ring from a ketone or aldehyde, has been a cornerstone.[6]

Asymmetric Synthesis of the Pyrrolidine Ring

The chirality of the pyrrolidine ring is often crucial for biological activity. Consequently, numerous asymmetric methods have been developed to control the stereochemistry of the final product.

One of the most powerful and atom-economical methods for the enantioselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[4][9] This reaction can generate up to four new contiguous stereocenters with high regio- and stereoselectivity.[10] The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.

Experimental Protocol: Synthesis of a Thiophenyl-Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is a representative example of a thermally initiated intramolecular 1,3-dipolar cycloaddition.

Step 1: Synthesis of the Aldehyde Precursor.

-

To a solution of 3-aminobenzo[b]furan-2-carbaldehyde (1.0 eq) in dry acetonitrile, add allyl bromide (1.2 eq) and potassium carbonate (2.0 eq).

-

Reflux the mixture for 12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-allylated aldehyde.

Step 2: 1,3-Dipolar Cycloaddition.

-

A solution of the N-allylated aldehyde (1.0 eq) and sarcosine (N-methylglycine, 1.2 eq) in toluene is heated to reflux for 24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the fused pyrrolidine product.

Causality Behind Experimental Choices:

-

The choice of a secondary amino acid like sarcosine is crucial for the in situ generation of the azomethine ylide upon condensation with the aldehyde.

-

Toluene is often used as the solvent for thermal cycloadditions due to its high boiling point, which provides the necessary energy for the reaction to proceed.

-

The intramolecular nature of this specific example, with the dipolarophile (the allyl group) tethered to the precursor of the dipole, facilitates the cyclization and can lead to high diastereoselectivity.

Caption: Workflow for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of 2-aryl-substituted pyrrolidines, including thiophene analogs.[11] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a thiophene boronic acid) with a halide or triflate (e.g., a 2-halopyrrolidine derivative).

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyrrolidine Derivative with Thiophene-2-boronic Acid

This protocol is a representative example for the synthesis of a 2-(thiophen-2-yl)pyrrolidine derivative.

Step 1: Preparation of the Reaction Vessel.

-

To a Schlenk tube, add the N-protected 2-bromopyrrolidine (1.0 eq), thiophene-2-boronic acid (1.5 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

Step 2: Reaction Execution.

-

Evacuate the Schlenk tube and backfill with argon (repeat three times).

-

Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

Step 3: Workup and Purification.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-(thiophen-2-yl)pyrrolidine analog.[12]

Causality Behind Experimental Choices:

-

The choice of a palladium catalyst with a bulky phosphine ligand like dppf is critical for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-C bond.

-

A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

-

The use of a mixed aqueous-organic solvent system is common in Suzuki-Miyaura couplings to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents is essential to prevent oxidation of the palladium catalyst.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Pharmacological Applications and Structure-Activity Relationships

The 2-(thiophen-2-yl)pyrrolidine scaffold has proven to be a versatile platform for the development of a wide range of therapeutic agents. The following sections will highlight key areas of pharmacological activity and the structure-activity relationships that govern them.

Anticonvulsant and Antinociceptive Activity

A significant body of research has focused on 3-(thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potent anticonvulsant and antinociceptive agents.[13][14] These compounds have shown efficacy in various preclinical models of epilepsy and pain.

Mechanism of Action: The anticonvulsant activity of these analogs is believed to be mediated, at least in part, by their interaction with voltage-gated sodium channels.[14] By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and suppressing seizure propagation.[15]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR based Review on Diverse Heterocyclic Compounds with Various Potential Molecular Targets in the Fight against COVID-19: A Medicinal Chemist Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Thiophene-Pyrrolidine Compounds

Preamble: The Scientific Imperative for Structural Certainty

In the landscape of modern drug discovery, the thiophene-pyrrolidine scaffold has emerged as a "privileged structure."[1][2][3] Its prevalence in molecules with significant biological activity—ranging from anticancer to anti-inflammatory agents—makes it a focal point for medicinal chemists.[4][5][6] The five-membered pyrrolidine ring, with its sp³-hybridized carbons, offers a three-dimensional architecture that is highly effective for exploring pharmacophore space, while the thiophene moiety provides a versatile, bioisosteric replacement for other aromatic systems, often enhancing drug-receptor interactions through its sulfur atom.[1][7]

However, the very synthetic reactions that grant access to this valuable scaffold, such as the powerful 1,3-dipolar cycloaddition, frequently generate complex mixtures of regioisomers and stereoisomers.[7][8] For the drug development professional, structural ambiguity is not an option. An unconfirmed structure invalidates all subsequent biological data, compromises intellectual property, and poses a significant safety risk.

The Integrated Elucidation Workflow: A Multi-Modal Approach

The definitive characterization of a novel compound is never the result of a single experiment. It is the synergistic application of multiple spectroscopic and spectrometric techniques, where the data from each must converge on a single, consistent structural hypothesis. The workflow below illustrates this integrated and iterative process.

Caption: Integrated workflow for the structural elucidation of novel compounds.

Part 1: Establishing the Constitutional Isomer

Before we can determine how atoms are connected, we must first establish the elemental composition and identify the basic structural fragments present.

A. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: The foundational question for any unknown is "What is it made of?". Low-resolution mass spectrometry provides a nominal mass, which is insufficient for novel compounds. HRMS is non-negotiable as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is the first and most critical gate in the validation process. The choice of ionization technique is crucial; for most thiophene-pyrrolidine derivatives, which possess moderate polarity and basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to its soft ionization nature that minimizes fragmentation and preserves the molecular ion.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:1000 in 50:50 methanol/water containing 0.1% formic acid. The acid ensures protonation of the basic pyrrolidine nitrogen, facilitating ESI.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the run.

-

Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the exact mass. The software will provide a list of possible formulas; the correct one will have the lowest mass error (in ppm) and be chemically sensible based on the synthesis.

B. 1D Nuclear Magnetic Resonance (¹H & ¹³C NMR): Identifying the Fragments

Expertise & Experience: If HRMS provides the "what," 1D NMR provides the "where." It gives detailed information about the chemical environment of every hydrogen and carbon atom in the molecule.[9] For thiophene-pyrrolidine scaffolds, we look for characteristic fingerprints.

-

¹H NMR: Protons on a thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm), with coupling constants (J-values) that are indicative of their relative positions.[10] Protons on the saturated pyrrolidine ring resonate further upfield (δ 2.0-4.5 ppm).[11] The integration of these signals must match the proton count from the molecular formula.

-

¹³C NMR & DEPT-135: The ¹³C spectrum reveals all unique carbon environments. A DEPT-135 experiment is essential as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons disappear. This is a rapid and foolproof way to inventory the carbon types.

Table 1: Typical NMR Spectroscopic Data for a Substituted Thiophene-Pyrrolidine Scaffold

| Nucleus | Region | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Thiophene | 6.5 - 8.0 | Exact shift and multiplicity depend on substitution pattern.[10][12] |

| ¹H | Pyrrolidine (CH, CH₂) | 2.0 - 4.5 | Often complex, overlapping multiplets due to diastereotopicity. |

| ¹H | Pyrrolidine (N-H) | 1.5 - 6.0 | Often a broad singlet; can exchange with D₂O. |

| ¹³C | Thiophene | 120 - 145 | Aromatic carbons. |

| ¹³C | Pyrrolidine | 40 - 70 | Saturated carbons. |

| ¹³C | Carbonyl (C=O) | 170 - 185 | If a pyrrolidinone moiety is present. |

C. Infrared (IR) Spectroscopy: Functional Group Confirmation

Trustworthiness: IR spectroscopy serves as a rapid and inexpensive cross-validation of the functional groups suggested by NMR and MS. For a thiophene-pyrrolidinone, for example, the presence of a strong, sharp absorption band around 1680-1720 cm⁻¹ provides compelling evidence for the amide carbonyl group.[8] A broad absorption above 3200 cm⁻¹ would confirm the N-H stretch. This data must be consistent with the proposed molecular formula.

Part 2: Assembling the Fragments: Defining Connectivity

With the building blocks identified, the next critical phase is to determine precisely how they are connected. This is where 2D NMR techniques become indispensable, resolving any ambiguity in the constitutional isomer.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

Expertise & Experience: COSY is the simplest 2D experiment and reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin system. This is invaluable for tracing out the proton network within the pyrrolidine ring and identifying adjacent protons on the thiophene ring.

B. HSQC & HMBC: The Unambiguous Linkers

Expertise & Experience: These heteronuclear experiments are the cornerstones of modern structural elucidation. They correlate proton signals with carbon signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. Its primary role is to definitively assign the chemical shift of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). The causality for running HMBC is to bridge isolated spin systems. For example, a correlation from a proton on the pyrrolidine ring to a carbon in the thiophene ring provides undeniable proof of the connection point between the two rings, resolving any regiochemical questions.

Caption: HMBC links protons to distant carbons, bridging molecular fragments.

Protocol: Acquiring High-Quality 2D NMR Data

-

Sample Preparation: A reasonably concentrated sample is required (~5-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter.

-

Shimming: Excellent magnetic field homogeneity is critical for resolving cross-peaks. The instrument's automated shimming routines should be followed by manual optimization.

-

Parameter Optimization: Use standard pulse programs. For HMBC, the long-range coupling delay (typically optimized for J = 8 Hz) is a key parameter that may need adjustment to enhance specific correlations.

-

Acquisition Time: 2D experiments require more time than 1D. A COSY or HSQC may take 30-60 minutes, while a high-resolution HMBC can take several hours. This time investment is justified by the quality of the data.

-

Data Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation to enhance resolution and signal-to-noise.

Part 3: Defining the Three-Dimensional Structure

Once the connectivity is established, the final questions relate to the 3D arrangement of the atoms: the stereochemistry.

A. NOESY/ROESY: Determining Relative Stereochemistry

Expertise & Experience: While COSY shows through-bond correlations, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) show through-space correlations. A cross-peak in a NOESY spectrum indicates that two protons are physically close to each other (< 5 Å), regardless of whether they are connected by bonds. This is the definitive method for determining relative stereochemistry. For example, it can distinguish between cis and trans substituents on the pyrrolidine ring.[13] If two substituent protons show a NOESY cross-peak, they must be on the same face of the ring.

B. Single Crystal X-Ray Crystallography: The Gold Standard

Authoritative Grounding: When a novel compound can be induced to form a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence possible.[14][15] It is the ultimate arbiter that can confirm connectivity, relative stereochemistry, and, with appropriate data, the absolute stereochemistry.[8][16] The resulting 3D model of the molecule, showing precise bond lengths and angles, is considered irrefutable proof of structure.

Table 2: Example of Crystallographic Data Summary

| Parameter | Example Value | Significance |

|---|---|---|

| Chemical Formula | C₁₂H₁₃NOS | Confirms elemental composition. |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å), β (°) | Defines the size and shape of the repeating unit. |

| R-factor | < 0.05 | A measure of the agreement between the model and the experimental data; lower is better. |

Protocol: General Workflow for X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering are common techniques. The goal is to obtain a single, defect-free crystal.

-

Data Collection: A suitable crystal is mounted and cooled in a stream of nitrogen gas (typically to 100 K) in an X-ray diffractometer. The instrument rotates the crystal while exposing it to a monochromatic X-ray beam, collecting thousands of diffraction patterns.[14]

-